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Executive Summary: A comprehensive review of publicly available scientific literature and

safety data reveals a significant lack of specific toxicological data for N-butyl-6-nor-LSD (also

known as BU-LAD). While research exists on its parent compound, lysergic acid diethylamide

(LSD), and other N-alkylated analogues, dedicated in vitro or in vivo toxicity studies, including

quantitative measures like LD50, cytotoxicity, or genotoxicity, for N-butyl-6-nor-LSD are not

documented. This guide synthesizes the available information on related compounds to provide

context and outlines the limited data available for N-butyl-6-nor-LSD itself, primarily from

comparative behavioral studies.

Introduction
N-butyl-6-nor-LSD (BU-LAD) is a psychedelic drug and an analogue of lysergic acid

diethylamide (LSD) where the methyl group at the N6 position is replaced with a butyl group.[1]

Its pharmacology is primarily understood in the context of structure-activity relationship (SAR)

studies of lysergamides. These studies aim to understand how modifications to the LSD

molecule affect its potency and psychoactive effects. Despite its synthesis and mention in SAR

literature, a formal toxicological profile has not been established.

Quantitative Data
There is no quantitative toxicological data (e.g., LD50, IC50 for cytotoxicity) available in the

scientific literature for N-butyl-6-nor-LSD. The primary quantitative data available relates to its

behavioral potency in comparison to LSD.
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Compoun
d

Assay Species Endpoint Value
Potency
Relative
to LSD

Referenc
e

N-butyl-6-

nor-LSD

Drug

Discriminat

ion

Rat

ED50

(Substitutio

n for LSD)

~1855

nmol/kg

(est.)

10x less

potent
[2]

d-LSD

(control)

Drug

Discriminat

ion

Rat ED50
185.5

nmol/kg
1.0x [2]

N-propyl-6-

nor-LSD

Drug

Discriminat

ion

Rat ED50
Not

specified
Equipotent [2]

N-ethyl-6-

nor-LSD

Drug

Discriminat

ion

Rat ED50
Not

specified

2-3x more

potent
[2]

Table 1: Comparative Behavioral Potency of N-alkylated nor-LSD Analogues.

Experimental Protocols
The most relevant experimental protocol involving N-butyl-6-nor-LSD is the drug discrimination

assay, which assesses the subjective effects of a compound in animals.

Drug Discrimination Assay in Rats (Hoffman & Nichols, 1985)

Objective: To determine if N-alkylated nor-LSD derivatives could substitute for the

discriminative stimulus effects of d-LSD.

Subjects: Male rats trained to discriminate between injections of d-LSD tartrate (185.5

nmol/kg, intraperitoneal) and saline in a two-lever operant conditioning chamber.

Apparatus: A standard two-lever operant conditioning chamber where pressing the correct

lever after drug or saline administration is reinforced with a reward (e.g., food pellet).

Procedure:
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Training Phase: Rats were trained to press one lever after receiving an injection of d-LSD

and the other lever after receiving saline. Correct responses were rewarded.

Testing Phase: Once reliable discrimination was established, test sessions were

conducted where various doses of N-butyl-6-nor-LSD (and other analogues) were

administered.

Data Collection: The number of presses on the d-LSD-appropriate lever was recorded for

each dose of the test compound. Full substitution is considered to have occurred when the

animal predominantly presses the drug-associated lever.

Analysis: Dose-response curves were generated to calculate the ED50 value, which is the

dose required to produce 50% of the maximal response (i.e., 50% of lever presses on the

d-LSD lever).[2]
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Caption: Workflow for the Rat Drug Discrimination Assay. (Within 100 characters)
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Toxicological Assessment and Safety
No specific safety, toxicity, or metabolism studies for N-butyl-6-nor-LSD are available. General

toxicological information must be extrapolated from its parent compound, LSD, and related

lysergamides.

LSD Toxicity: LSD is considered physiologically well-tolerated and non-toxic at standard

dosages (50-200µg).[3] Fatal overdoses are exceptionally rare and associated with ingestion

of massive quantities, often thousands of times the typical recreational dose.[3][4] The

primary risks associated with LSD are psychological, such as anxiety, paranoia, and

delusions.[4]

Metabolism: The metabolism of N-butyl-6-nor-LSD has not been studied. However, studies

on other LSD derivatives show that metabolic pathways typically involve N-dealkylation and

hydroxylation.[5] It is plausible that N-butyl-6-nor-LSD would undergo similar metabolic

transformations.

Mechanism of Action and Signaling
The psychedelic effects of LSD and its analogues are primarily mediated by their agonist

activity at the serotonin 5-HT2A receptor.[4][6] This interaction triggers a cascade of

intracellular signaling. While the specific signaling profile for N-butyl-6-nor-LSD has not been

characterized, it is expected to follow the general pathway for serotonergic psychedelics.

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), leads

to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and

diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP3 stimulates the release

of intracellular calcium (Ca2+). These events lead to the modulation of downstream cellular

activity, including the activation of glutamate receptors and the mTOR signaling pathway, which

are implicated in neuroplasticity.[6][7]
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Caption: Postulated 5-HT2A Receptor Signaling Pathway. (Within 100 characters)
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Conclusion
The toxicological profile of N-butyl-6-nor-LSD remains largely uncharacterized. The available

data is limited to a single 1985 study indicating it is approximately ten times less potent than

LSD in producing LSD-like subjective effects in rats.[2] No studies on its safety, lethality,

cytotoxicity, genotoxicity, or metabolism have been published. Researchers and drug

development professionals should exercise extreme caution, treating the compound as having

an unknown and potentially hazardous toxicological profile until empirical data becomes

available. Any handling should adhere to strict safety protocols for potent, psychoactive

research chemicals.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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